N-methyl-3,5-dichloro-2-pyridone
Description
N-Methyl-3,5-dichloro-2-pyridone is a chlorinated heterocyclic compound derived from 2-pyridone, featuring a methyl group at the N-position and chlorine atoms at the 3- and 5-positions of the pyridine ring. This compound is synthesized via direct chlorination of methyl-substituted 2-pyridone precursors, a method highlighted for its efficiency in introducing halogens at specific positions .
Properties
CAS No. |
4214-83-9 |
|---|---|
Molecular Formula |
C6H5Cl2NO |
Molecular Weight |
178.01 g/mol |
IUPAC Name |
3,5-dichloro-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H5Cl2NO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3 |
InChI Key |
VZPRLNDQQBDCNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
N-methyl-3,5-dichloro-2-pyridone has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Anticancer Activity :
Recent studies have indicated that derivatives of pyridone compounds exhibit anticancer properties. For instance, research on related compounds has shown promising results against various cancer cell lines. In particular, derivatives with modifications at the 2-pyridone structure have demonstrated effective inhibition of tumor growth, suggesting that this compound could serve as a lead compound in anticancer drug development .
Mechanism of Action :
The mechanism by which this compound may exert its effects involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation. This includes interference with metabolic pathways essential for rapid cell division and survival .
Agricultural Applications
This compound is also recognized for its role in agriculture, particularly as a precursor in the synthesis of pesticides.
Pesticide Development :
The compound serves as an intermediate in the synthesis of 2,3,5-trichloropyridine, a valuable starting material for numerous insecticides. The process involves chlorination reactions that enhance the biological activity of the resulting compounds . This transformation is crucial for developing effective pest control agents that can mitigate agricultural losses.
Environmental Science
In environmental contexts, this compound has been studied for its degradation products and their impact on ecosystems.
Toxicological Studies :
Research indicates that the degradation products of this compound can exhibit varying degrees of toxicity to aquatic organisms. Understanding these effects is essential for assessing the environmental risks associated with its use in agricultural applications.
Data Summary Table
Case Studies
- Anticancer Studies : A study demonstrated that derivatives of this compound showed significant cytotoxicity against glioblastoma cells. The research highlighted the potential for developing new therapeutics based on this compound's structure .
- Pesticide Synthesis : A patent described an efficient method for synthesizing 2,3,5-trichloropyridine from this compound under mild conditions. This process enhances yield and reduces costs associated with pesticide production .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-methyl-3,5-dichloro-2-pyridone, emphasizing differences in substituent positions and synthesis routes:
Key Findings:
In contrast, analogs like 3-methyl-5-chloro-2-pyridone lack this N-substituent, leading to differences in solubility and electronic properties . Steric Hindrance: Methyl groups at non-N positions (e.g., 6-methyl in 3,5-dichloro-6-methyl-2-pyridone) can impede reaction pathways, as seen in reduced chlorination efficiency compared to 3-methyl-substituted derivatives .
Synthetic Accessibility :
- Direct chlorination of 2-pyridones is a common route, but the presence of methyl groups influences regioselectivity. For example, N-methyl-2-pyridone undergoes chlorination preferentially at the 3- and 5-positions due to electronic activation by the methyl group .
Reactivity and Applications: Electrophilic Character: The absence of an N-methyl group in 3,5-dichloro-2-pyridone increases its electrophilicity, making it more reactive in cross-coupling reactions compared to methylated analogs .
Contextual Comparison with Other N-Methyl Heterocycles
- N-Methyl-2-pyrrolidinone (): A polar aprotic solvent with a lactam structure. Unlike chlorinated pyridones, its applications lie in solvation rather than reactivity, underscoring how ring saturation and substituent types dictate utility .
- N-Methyl-3,4-methylenedioxyamphetamine (): An amphetamine derivative with a methylenedioxy ring. Its psychoactive properties contrast sharply with chlorinated pyridones, illustrating how heterocycle class (pyridine vs. benzene) governs biological activity .
Q & A
Basic Questions
What are the common synthetic routes for N-methyl-3,5-dichloro-2-pyridone, and how can reaction conditions be optimized for yield?
The synthesis typically involves chlorination of a pyridone precursor followed by N-methylation. For example:
- Step 1 : Chlorination of 2-pyridone derivatives using reagents like PCl₅ or POCl₃ under reflux conditions to introduce chlorine atoms at positions 3 and 5 .
- Step 2 : N-Methylation via nucleophilic substitution using methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃).
Optimization : Control reaction temperature (70–90°C) and stoichiometry (1.2–1.5 equivalents of methylating agent) to minimize side products. Monitor progress via TLC or HPLC .
What spectroscopic methods are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Look for the N-methyl singlet (~δ 3.3 ppm in ¹H NMR) and aromatic proton signals (δ 6.5–8.0 ppm). Chlorine substituents deshield adjacent carbons, visible in ¹³C NMR .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .
- IR Spectroscopy : Identify C=O stretches (~1650–1700 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .
Advanced Research Questions
How can conflicting crystallographic data on halogenated pyridones be resolved during structural analysis?
Discrepancies in bond lengths or angles may arise from polymorphism or solvent effects. To resolve:
- High-Resolution X-ray Diffraction : Use programs like SHELXL (via SHELX suite) for refinement, especially for handling heavy atoms (e.g., chlorine) and twinned crystals .
- Complementary Techniques : Pair crystallography with DFT calculations (e.g., Gaussian) to validate electronic environments and intermolecular interactions .
What strategies mitigate byproduct formation during large-scale synthesis of this compound?
Common byproducts include over-chlorinated species or N-demethylated analogs. Mitigation involves:
- Stepwise Chlorination : Introduce chlorine atoms sequentially under controlled temperatures (0–5°C for first chlorination, room temperature for second) .
- Protection-Deprotection : Use temporary protecting groups (e.g., Boc) on the pyridone nitrogen during chlorination to prevent over-reaction .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
The electron-withdrawing chlorine atoms and N-methyl group create a polarized π-system, enhancing electrophilicity at C-4 and C-5.
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311++G**) to map frontier molecular orbitals (FMOs) and predict regioselectivity in Suzuki or Ullmann couplings .
- Experimental Validation : Use X-ray photoelectron spectroscopy (XPS) to quantify charge distribution and correlate with reaction outcomes .
What methodologies assess the environmental persistence and toxicity of halogenated pyridones?
- Biodegradation Studies : Conduct OECD 301F tests (manometric respirometry) to measure microbial degradation in aqueous systems .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to determine EC₅₀ values .
- Analytical Monitoring : Employ LC-MS/MS to track degradation products in environmental matrices .
Data Contradiction & Reproducibility
How should researchers address discrepancies in reported physical properties (e.g., solubility, melting point) of this compound?
- Standardized Protocols : Replicate measurements using controlled conditions (e.g., DSC for melting points, shake-flask method for solubility in DMSO/water) .
- Interlaboratory Collaboration : Share samples with independent labs to verify purity via elemental analysis and NMR .
Why do catalytic applications of halogenated pyridones show variability in published studies?
Variability often stems from:
- Trace Metal Contamination : Use ICP-MS to screen catalysts for impurities (e.g., Fe, Cu) that alter reaction pathways .
- Solvent Effects : Systematically test solvents (e.g., DMF vs. THF) to identify dielectric constant impacts on reaction kinetics .
Interdisciplinary Applications
How can this compound be integrated into coordination polymers for material science?
- Ligand Design : Exploit the pyridone’s O and N donors to bind transition metals (e.g., Cu²⁺, Fe³⁺). Characterize coordination modes via EXAFS and magnetic susceptibility measurements .
- Topological Analysis : Use programs like TOPOS to classify network structures (e.g., 2D sheets vs. 3D frameworks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
